![molecular formula C6H5N3 B1293585 1H-Imidazo[4,5-c]pyridine CAS No. 272-97-9](/img/structure/B1293585.png)

1H-Imidazo[4,5-c]pyridine

Overview

Description

1H-Imidazo[4,5-c]pyridine is a type of imidazopyridine, which is a group of organic compounds containing an imidazole ring fused with a pyridine moiety . These compounds are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

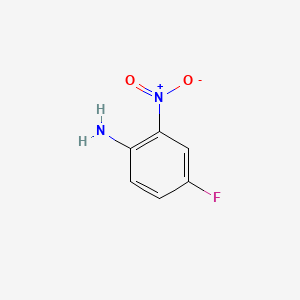

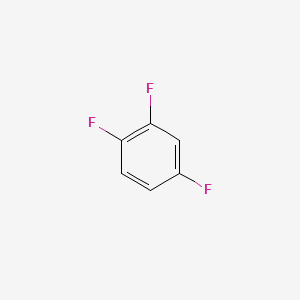

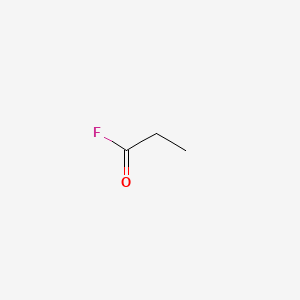

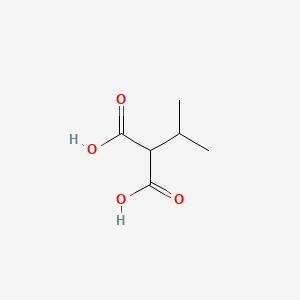

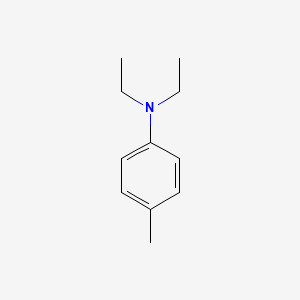

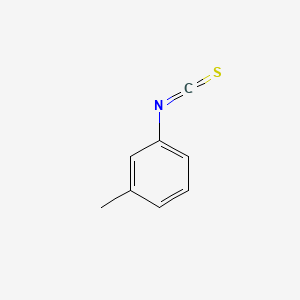

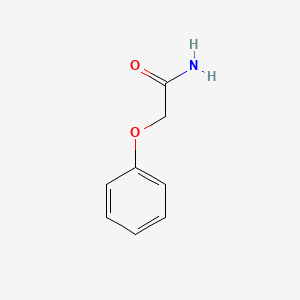

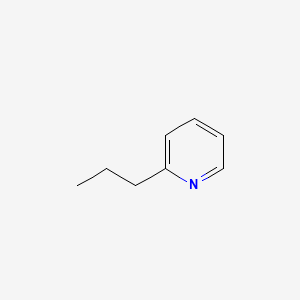

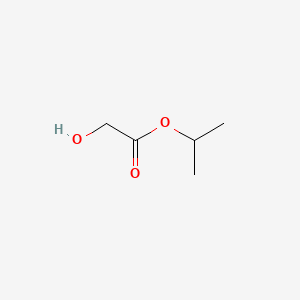

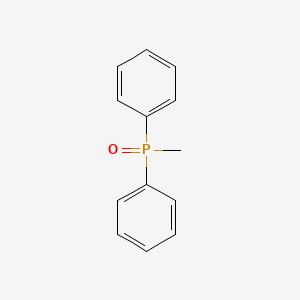

The synthesis of 1H-Imidazo[4,5-c]pyridine analogues can be achieved by reacting 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions without the use of any oxidative reagent . This reaction yields 1H-Imidazo[4,5-b]pyridine derivatives by an air oxidative cyclocondensation reaction in one step in an excellent yield .Molecular Structure Analysis

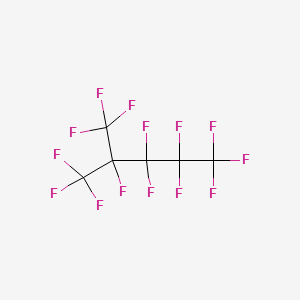

The molecular structure of 1H-Imidazo[4,5-c]pyridine is established based on NMR spectroscopic data . The structure of these compounds is confirmed using 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) spectra .Chemical Reactions Analysis

The chemical reactions involving 1H-Imidazo[4,5-c]pyridine include the reaction of 2,3-diaminopyridine with substituted aryl aldehydes to yield 1H-Imidazo[4,5-b]pyridine derivatives . This reaction occurs in water under thermal conditions without the use of any oxidative reagent .Scientific Research Applications

GABA A Receptor Modulators

The structural resemblance between the fused imidazo[4,5-c]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibitors

Proton pump inhibitors were also found in this chemical group . These inhibitors are used to treat conditions such as stomach and duodenal ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.

Aromatase Inhibitors

Imidazo[4,5-c]pyridines have been developed as aromatase inhibitors . Aromatase inhibitors are drugs that inhibit the action of aromatase, an enzyme that converts androgens into estrogens by a process called aromatization.

Anti-Inflammatory Drugs

Nonsteroidal anti-inflammatory drugs (NSAIDs) were also found in this chemical group . NSAIDs are a drug class that reduce pain, decrease fever, prevent blood clots, and in higher doses, decrease inflammation.

Antimicrobial Features

Imidazo[4,5-c]pyridine derivatives have shown antimicrobial features . They can be used in the preparation of ZIF-22 membrane (ZIF- Zeolitic imidazolate frameworks) .

Cancer Treatment

Imidazo[4,5-c]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . There is also the imidazo[4,5-c]pyridine core in the structure of 3-deazaneplanocin A (DZNep) acting as a S-adenosyl-l-homocysteine synthesis inhibitor and a histone methyltransferase EZH2 inhibitor, so it can be potentially applied in various types of cancer .

Ebola Virus Disease Treatment

The imidazo[4,5-c]pyridine core in the structure of 3-deazaneplanocin A (DZNep) can also be potentially applied in Ebola virus disease .

Pharmaceutical Intermediates

5-Azabenzimidazole is used as Pharmaceutical intermediates . This means it is used in the production of other pharmaceuticals.

Mechanism of Action

Target of Action

The primary targets of 3H-Imidazo[4,5-c]pyridine are diverse, reflecting the compound’s broad therapeutic potential. It has been found to interact with GABA A receptors, acting as a positive allosteric modulator . Additionally, it has been reported to inhibit enzymes such as CDK2 , and it has been used in the preparation of Xa factor inhibitors .

Mode of Action

3H-Imidazo[4,5-c]pyridine interacts with its targets in various ways. As a GABA A receptor positive allosteric modulator, it enhances the effect of GABA, a neurotransmitter, leading to increased inhibitory effects in the nervous system . When acting as a CDK2 inhibitor, it prevents the activity of CDK2, a protein kinase involved in cell cycle regulation .

Biochemical Pathways

The compound influences many cellular pathways. For instance, it can affect the GABAergic system, influencing neuronal excitability . It also impacts cell cycle regulation through its inhibition of CDK2 . Furthermore, it has been reported to activate the NF-kappaB pathway through the process of phosphorylation .

Result of Action

The molecular and cellular effects of 3H-Imidazo[4,5-c]pyridine’s action depend on its specific targets. For example, its modulation of GABA A receptors can lead to changes in neuronal excitability, potentially impacting conditions like anxiety and epilepsy . Its inhibition of CDK2 can affect cell cycle progression, which may have implications for cancer treatment .

properties

IUPAC Name |

3H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOOKRVGOBKDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181667 | |

| Record name | 3,5-Diazaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazo[4,5-c]pyridine | |

CAS RN |

272-97-9 | |

| Record name | 3,5-Diazaindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo[4,5-c]pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diazaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Azabenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.